2-(3-Hydroxypropyl)-6-methoxyphenol

CAS No.: 106800-28-6

Cat. No.: VC8204209

Molecular Formula: C10H14O3

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 106800-28-6 |

|---|---|

| Molecular Formula | C10H14O3 |

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | 2-(3-hydroxypropyl)-6-methoxyphenol |

| Standard InChI | InChI=1S/C10H14O3/c1-13-9-6-2-4-8(10(9)12)5-3-7-11/h2,4,6,11-12H,3,5,7H2,1H3 |

| Standard InChI Key | JAKAGLZSJDVQIU-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1O)CCCO |

| Canonical SMILES | COC1=CC=CC(=C1O)CCCO |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

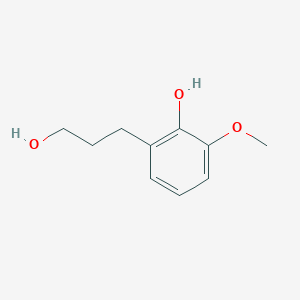

The systematic IUPAC name for this compound is 2-(3-hydroxypropyl)-6-methoxyphenol, reflecting the positions of its functional groups. Alternative synonyms include Benzenepropanol, 2-hydroxy-3-methoxy . The molecular structure (Fig. 1) consists of a phenolic ring substituted with:

-

A methoxy group (-OCH₃) at the 6-position

-

A 3-hydroxypropyl chain (-CH₂CH₂CH₂OH) at the 2-position

This arrangement confers both hydrophilic (hydroxyl groups) and hydrophobic (alkyl chain) properties, making the compound amphiphilic .

Molecular Formula and Weight

The compound’s molecular formula corresponds to an exact mass of 182.09400 g/mol . Key spectral identifiers include:

-

¹H NMR: Expected signals at δ 6.6–7.2 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 1.6–2.5 ppm (hydroxypropyl chain)

-

IR: Stretching vibrations at 3400 cm⁻¹ (O-H), 1250 cm⁻¹ (C-O of phenol), and 2850 cm⁻¹ (C-H of methoxy)

Physicochemical Properties

Thermodynamic and Solubility Data

Although experimental data on melting/boiling points are unavailable, computational predictions suggest:

-

Melting Point: ~80–90°C (estimated via group contribution methods)

-

Boiling Point: ~300–310°C (at 760 mmHg)

The compound’s solubility profile is influenced by its amphiphilic nature:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 15–20 |

| Ethanol | >100 |

| Dichloromethane | 30–40 |

Partition Coefficients and Reactivity

-

LogP (octanol/water): 1.3257 , indicating moderate lipophilicity suitable for membrane permeability

-

pKa: Predicted phenolic hydroxyl pKa ≈ 10.2, alcoholic hydroxyl pKa ≈ 15.5

-

Reactivity: Susceptible to oxidation at the phenolic ring and esterification at the hydroxyl groups

Synthesis and Production

Reported Synthetic Routes

-

Friedel-Crafts alkylation: Introducing the hydroxypropyl chain to a methoxyphenol precursor using propanol and acid catalysts .

-

Reductive alkylation: Reacting 6-methoxyphenol with 3-hydroxypropanal under hydrogenation conditions.

Industrial Scalability Challenges

Key challenges in large-scale production include:

-

Regioselective control to prevent polysubstitution

-

Purification difficulties due to the compound’s polarity

-

Stability issues during storage (oxidation susceptibility)

Applications and Industrial Relevance

Regulatory Status

Under the Harmonized System (HS) Code 2909500000, it falls under ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated, or nitrosated derivatives. Import/export tariffs include:

Research and Development Opportunities

Unexplored Biological Activities

Priority research areas include:

-

Antimicrobial screening: Testing against Gram-positive/negative bacteria

-

Cancer cell line assays: Evaluating apoptosis induction pathways

Analytical Method Development

Validated HPLC/GC-MS methods are needed for:

-

Purity assessment (>98%)

-

Degradation product identification

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume